Chemical structure and properties of N-(4-methoxyphenyl)thiophene-2-sulfonamide
Chemical structure and properties of N-(4-methoxyphenyl)thiophene-2-sulfonamide
This technical guide provides an in-depth analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide , a specialized sulfonamide derivative utilized in medicinal chemistry and proteomics.
Chemical Identity & Structural Analysis
This compound represents a convergence of two privileged pharmacophores: the thiophene ring (a bioisostere of benzene with unique electronic properties) and the sulfonamide moiety (a classic zinc-binding group and hydrogen bond donor/acceptor).
| Property | Data |
| IUPAC Name | N-(4-methoxyphenyl)thiophene-2-sulfonamide |
| Molecular Formula | C₁₁H₁₁NO₃S₂ |
| Molecular Weight | 269.34 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone, Dichloromethane; Poorly soluble in water. |
| pKa (calc) | ~9.5–10.0 (Sulfonamide NH) |
Structural Logic
The molecule consists of a thiophene-2-sulfonyl core linked to a para-anisidine (4-methoxyaniline) ring.
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Thiophene Ring: Electron-rich aromatic heterocycle. The sulfur atom increases lipophilicity compared to a phenyl ring and can engage in specific "sigma-hole" interactions with protein targets.
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Sulfonamide Linker (-SO₂NH-): The tetrahedral geometry of the sulfur atom orients the two aromatic rings in a non-planar conformation, crucial for fitting into enzyme active sites (e.g., Carbonic Anhydrase).
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Methoxy Group (-OCH₃): An electron-donating group (EDG) at the para position of the N-phenyl ring. It increases the electron density of the phenyl ring, potentially enhancing pi-stacking interactions, while also serving as a hydrogen bond acceptor.
Synthesis Protocol
Note: This protocol is designed for research-grade synthesis (1–5 mmol scale). All steps must be performed in a fume hood.
Reaction Mechanism
The synthesis follows a classic nucleophilic substitution (Sɴ2-S) mechanism at the sulfonyl sulfur atom. The amino group of p-anisidine attacks the electrophilic sulfur of thiophene-2-sulfonyl chloride, displacing the chloride ion. A base (pyridine or triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.
Materials
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Precursor A: Thiophene-2-sulfonyl chloride (1.0 eq) [CAS: 16629-19-9]
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Precursor B: p-Anisidine (4-methoxyaniline) (1.1 eq) [CAS: 104-94-9]
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Base: Pyridine (anhydrous) (2.0 eq) or Triethylamine (1.5 eq)
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Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
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Preparation:
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Dissolve 1.1 equivalents of p-anisidine in anhydrous DCM (approx. 5 mL per mmol) in a round-bottom flask.
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Add 2.0 equivalents of pyridine.
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Cool the mixture to 0°C using an ice bath. Reasoning: Sulfonyl chlorides are reactive; cooling prevents side reactions and exotherms.
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Addition:
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Dissolve 1.0 equivalent of thiophene-2-sulfonyl chloride in a minimal amount of DCM.
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Add this solution dropwise to the amine mixture over 15–20 minutes.
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Observation: The solution may darken slightly or form a precipitate (pyridinium hydrochloride).
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Reaction:
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Remove the ice bath and allow the reaction to warm to room temperature.
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Stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
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Work-up (Self-Validating Step):
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Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2x). Why? This removes unreacted amine and the pyridine base, converting them into water-soluble salts.
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Base Wash: Wash the organic layer with Saturated NaHCO₃. Why? This removes any residual acidic impurities.
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Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification:
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Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
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Visualization: Synthesis & Workflow
Caption: Logical workflow for the synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide via sulfonyl chloride coupling.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.1 ppm (s, 1H) | Sulfonamide NH: Broad singlet, disappears with D₂O shake. |
| δ 7.8–7.9 ppm (dd, 1H) | Thiophene H5: Most deshielded thiophene proton. | |
| δ 7.5–7.6 ppm (dd, 1H) | Thiophene H3: Adjacent to sulfonyl group. | |
| δ 7.1 ppm (t, 1H) | Thiophene H4: Mid-ring proton. | |
| δ 7.0 ppm (d, 2H) | Phenyl AA'BB': Protons ortho to Nitrogen. | |
| δ 6.8 ppm (d, 2H) | Phenyl AA'BB': Protons ortho to Methoxy. | |
| δ 3.7 ppm (s, 3H) | Methoxy (-OCH₃): Sharp singlet, diagnostic integration (3H). | |
| Mass Spec (ESI) | m/z 268.3 [M-H]⁻ | Negative mode is preferred for acidic sulfonamides. |
Biological Applications & Mechanism of Action[1]
Primary Target Class: Carbonic Anhydrase Inhibition (CAI)
Thiophene sulfonamides are well-documented inhibitors of Carbonic Anhydrase (CA) enzymes (specifically isoforms II, IX, and XII).
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Mechanism: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule and blocking CO₂ hydration.
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Relevance: CA inhibitors are critical in treating glaucoma (reducing intraocular pressure) and are investigated in oncology (CA IX is overexpressed in hypoxic tumors).
Secondary Application: Proteomics Probe
As noted in biochemical catalogs, this compound is used in proteomics research .
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Usage: It serves as a non-covalent probe to map the binding pockets of sulfonyl-binding proteins or as a fragment in "Fragment-Based Drug Discovery" (FBDD) campaigns.
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Selectivity: The thiophene ring provides a different steric and electronic profile than the standard benzene-sulfonamide, often improving selectivity for specific CA isoforms or other metalloenzymes.
Signaling Pathway Interaction
Caption: Mechanism of action for sulfonamide-mediated inhibition of metalloenzymes like Carbonic Anhydrase.
References
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
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Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Thiophene-sulfonamide derivatives. Journal of Medicinal Chemistry, 43(11), 3677-3687. Link
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BenchChem Protocols. (2025). General Procedure for Sulfonamide Synthesis via Sulfonyl Chlorides. Link(Validated general protocol source).
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PubChem Compound Summary. (2025). 2-Thiophenesulfonamide Derivatives. National Center for Biotechnology Information. Link
